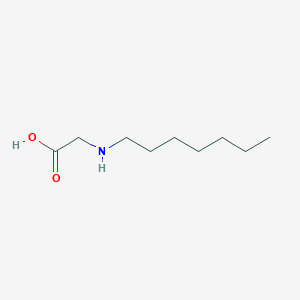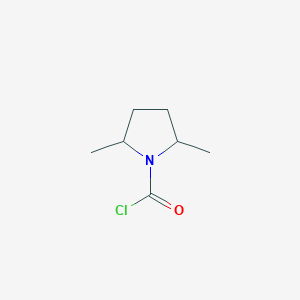
2-(Heptylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptylamino)acetic acid is an organic compound with the molecular formula C9H19NO2. It is a derivative of glycine, where the amino group is substituted with a heptyl group. This compound is primarily used in scientific research and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylamino)acetic acid typically involves the reaction of heptylamine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The general reaction scheme is as follows:
[ \text{C7H15NH2} + \text{ClCH2COOH} \rightarrow \text{C7H15NHCH2COOH} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Heptylamino)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of amino acid derivatives on biological systems.
Medicine: Potential use in drug development and as a chemical probe for studying metabolic pathways.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Heptylamino)acetic acid involves its interaction with specific molecular targets in biological systems. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The simplest amino acid, which 2-(Heptylamino)acetic acid is derived from.
Alanine: Another simple amino acid with a similar structure.
N-Heptylglycine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its heptyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for specific research applications where these properties are desired.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(heptylamino)acetic acid |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZHABVKVHMOPJPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15271177.png)



![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15271227.png)




![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)



